molecular formula C16H12N2OS2 B14977258 1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone

1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B14977258
M. Wt: 312.4 g/mol
InChI Key: XEJQEBQZRFYVRB-UHFFFAOYSA-N
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Description

1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridazine rings contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:

This detailed article provides a comprehensive overview of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

1-phenyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone

InChI

InChI=1S/C16H12N2OS2/c19-14(12-5-2-1-3-6-12)11-21-16-9-8-13(17-18-16)15-7-4-10-20-15/h1-10H,11H2

InChI Key

XEJQEBQZRFYVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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